molecular formula C15H14N2O3 B6392648 2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95% CAS No. 1261891-80-8

2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95%

Cat. No. B6392648
CAS RN: 1261891-80-8
M. Wt: 270.28 g/mol
InChI Key: CIDTXJIOJFHGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95% (2-EPCA) is a compound that has been studied for its potential use in various scientific research applications. It is a derivative of isonicotinic acid, a naturally occurring compound found in some plants, and has been used for its ability to bind to various proteins in the body. This property makes it a useful tool for studying protein-ligand interactions, as well as for designing drugs that target specific proteins.

Scientific Research Applications

2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95% has been used in various scientific research applications. It has been used to study protein-ligand interactions, as it binds to proteins with high affinity and specificity. It has also been used to study the structure and function of proteins, as well as to design drugs that target specific proteins. Additionally, 2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95% has been used to study the biological effects of drugs and other compounds on cells, as well as to study the effects of mutations on proteins.

Mechanism of Action

2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95% binds to proteins with high affinity and specificity due to its chemical structure. The compound contains an amide group, which binds to the hydrophobic pocket of proteins. Additionally, the compound contains a phenyl ring, which binds to the hydrophilic pocket of proteins. This allows 2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95% to bind to proteins with high affinity and specificity.
Biochemical and Physiological Effects
2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95% has been used to study the biochemical and physiological effects of drugs and other compounds on cells. It has been used to study the effects of drugs on cell proliferation, metabolism, and gene expression. Additionally, 2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95% has been used to study the effects of mutations on proteins and their function.

Advantages and Limitations for Lab Experiments

2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95% has several advantages for use in lab experiments. It is a highly specific and potent ligand, which makes it ideal for studying protein-ligand interactions. Additionally, it is relatively inexpensive and easy to synthesize, which makes it a practical choice for lab experiments. However, there are some limitations to using 2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95% in lab experiments. It is a relatively small molecule, which means that it may not be able to bind to larger proteins. Additionally, it is not very stable, which means that it may not be suitable for long-term studies.

Future Directions

There are several potential future directions for the use of 2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95%. It could be used to develop drugs that target specific proteins, as well as to study the effects of mutations on proteins and their function. Additionally, it could be used to study the effects of drugs and other compounds on cells, as well as to study the biochemical and physiological effects of drugs. Finally, it could be used to study the structure and function of proteins, as well as to design drugs that target specific proteins.

Synthesis Methods

2-[3-(N-Ethylaminocarbonyl)phenyl]isonicotinic acid, 95% is synthesized by reacting isonicotinic acid with ethylamine in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution and yields a 95% pure product. The purity can be further increased by recrystallization or chromatography.

properties

IUPAC Name

2-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-16-14(18)11-5-3-4-10(8-11)13-9-12(15(19)20)6-7-17-13/h3-9H,2H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDTXJIOJFHGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688068
Record name 2-[3-(Ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261891-80-8
Record name 2-[3-(Ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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